2-(Trifluoromethyl)thiophene

Vue d'ensemble

Description

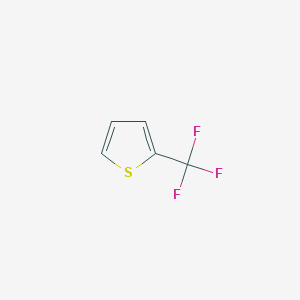

2-(Trifluoromethyl)thiophene is an organic compound with the chemical formula C5H3F3S. It is a derivative of thiophene, where a trifluoromethyl group (CF3) is attached to the second carbon of the thiophene ring. This compound is known for its unique chemical properties and is widely used in various fields, including medicinal chemistry, materials science, and organic electronics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)thiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetaldehyde in the presence of a catalyst. The reaction typically occurs at an appropriate temperature and reaction time to yield this compound .

Another method involves the direct fluorination of thiophene with molecular fluorine (F2). this process is not selective due to the extreme reactivity of molecular fluorine. For example, the reaction of thiophene with fluorine at low temperatures can produce a mixture of 2- and 3-fluorothiophene .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled reaction of thiophene with trifluoroacetaldehyde under optimized conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trifluoromethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the trifluoromethyl group.

Substitution: Substituted thiophene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

2-(Trifluoromethyl)thiophene has emerged as a crucial building block in the synthesis of biologically active compounds. Its incorporation into drug candidates enhances their pharmacological properties, particularly in the development of anti-cancer agents. For instance, research identified this compound as a preferred moiety in the design of inhibitors targeting the HDM2-p53 interaction, which is vital for tumor suppression. These inhibitors demonstrated significant tumor regression in human cancer xenograft models, highlighting the compound's therapeutic potential .

Case Study: HDM2-P53 Inhibitors

A study explored various substituted piperidines derived from this compound, leading to the identification of potent inhibitors against the HDM2-p53 interaction. The structure-activity relationship indicated that modifications around the trifluoromethyl group significantly improved binding affinity and cellular activity .

Material Science

Advanced Materials Development

The unique electronic properties of this compound make it a valuable component in creating advanced materials. Its application in organic electronics has been explored for developing organic semiconductors and conductive polymers. The trifluoromethyl group enhances thermal stability and electrical conductivity, essential for electronic applications.

Table: Properties of this compound in Material Science

| Property | Value/Description |

|---|---|

| Thermal Stability | High thermal degradation temperature |

| Electrical Conductivity | Enhanced due to trifluoromethyl substitution |

| Applications | Organic semiconductors, conductive polymers |

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is being investigated for its potential use in formulating agrochemicals such as herbicides and fungicides. The compound's ability to modulate biological activity is crucial for creating effective pest control agents while minimizing environmental impact .

Case Study: Herbicide Development

Research has shown that thiophene derivatives can exhibit herbicidal activity, suggesting that this compound could be optimized to enhance efficacy against specific weed species while ensuring safety for crops .

Fluorine Chemistry

Synthesis of Fluorinated Compounds

As a fluorinated compound, this compound serves as an intermediate in synthesizing other fluorinated chemicals. These chemicals are vital in various applications, including refrigerants and solvents, due to their unique properties such as low toxicity and high stability .

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it can act as an inhibitor of certain enzymes or as an agonist of specific receptors. The exact pathways involved vary depending on the biological context .

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)thiophene can be compared with other fluorinated thiophene derivatives, such as:

2-Fluorothiophene: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.

3-(Trifluoromethyl)thiophene: The trifluoromethyl group is attached to the third carbon of the thiophene ring.

2,3,4,5-Tetrafluorothiophene: A fully fluorinated thiophene derivative.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .

Activité Biologique

2-(Trifluoromethyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and bioactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring substituted with a trifluoromethyl group at the second position. This unique structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.

- Mechanism of Action : Research indicates that thiophene compounds can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and inhibition of specific enzymes involved in cell proliferation.

- Case Study : A study demonstrated that derivatives of thiophene exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The compound showed an IC50 value of approximately 25 μM against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 25 | Induction of apoptosis via ROS generation |

| Thiophene Derivative X | U87 | 45.2 | Inhibition of cell proliferation |

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives have also been explored extensively.

- Research Findings : Compounds containing the thiophene nucleus have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that a derivative exhibited over 70% inhibition of COX-2 at a concentration of 10 μM, demonstrating its potential in treating inflammatory diseases .

| Compound | COX-2 Inhibition (%) | Concentration (μM) |

|---|---|---|

| Thiophene Derivative Y | 70% | 10 |

Antimicrobial Activity

The antimicrobial effects of this compound have been documented, particularly against bacterial pathogens.

- Case Study : In vitro studies showed that this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL. This suggests its potential application in developing new antibiotics .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives.

Propriétés

IUPAC Name |

2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGYFHXXFBKLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375348 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86093-76-7 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(trifluoromethyl)thiophene a significant moiety in the development of these HDM2-p53 inhibitors?

A: Research highlighted the importance of optimizing the interaction between potential inhibitors and the Trp23 residue of HDM2. The study found that incorporating this compound as a substituent on the piperidine ring significantly enhanced this interaction. [] This enhancement is likely due to favorable interactions between the electron-rich thiophene ring and the aromatic side chain of Trp23, potentially through pi-stacking or other van der Waals forces. The trifluoromethyl group, being highly electronegative, could further contribute by influencing the electronic properties of the thiophene ring and potentially forming favorable electrostatic interactions with the protein.

Q2: Did the incorporation of this compound translate to improved inhibitor activity?

A: Yes, the introduction of this compound was instrumental in developing potent inhibitors of the HDM2-p53 interaction. [] While the paper does not detail specific binding affinities, it states that these novel inhibitors, exemplified by compound 21, demonstrated significant antitumor activity. The paper highlights the achievement of tumor regression in several human cancer xenograft models in mice, indicating the successful translation of in vitro potency to in vivo efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.